1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
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Overview
Description
“1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione” is a complex organic compound. It contains several functional groups including a pyrrolidine ring, a piperazine ring, a fluoropyrimidine group, and a carbonyl group .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a five-membered ring with one nitrogen atom. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The piperazine ring is a six-membered ring with two nitrogen atoms. The fluoropyrimidine group contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the carbonyl group could undergo reactions such as nucleophilic addition. The pyrrolidine and piperazine rings might undergo reactions involving the nitrogen atom, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For instance, the presence of the polar carbonyl group and the nitrogen atoms in the pyrrolidine and piperazine rings could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Syntheses and Antagonist Activity
Researchers have explored the synthesis of derivatives similar to 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, demonstrating potent antagonist activities. For instance, derivatives with a focus on 5-HT2 antagonist activity have shown significant potential, indicating the chemical's utility in developing compounds with targeted receptor activity, without delving into specific drug usage or side effects (Watanabe et al., 1992).
Heterocyclic Compound Synthesis
The compound has been a starting point for the synthesis of a wide variety of heterocyclic compounds. These efforts highlight the versatility of this compound in synthesizing diverse molecular frameworks that could be of interest in various research fields, particularly in medicinal chemistry for the exploration of new therapeutic agents (Ohta et al., 2002).
Anticonvulsant Activity Research
There has been significant interest in assessing the anticonvulsant activities of derivatives related to the chemical structure of interest. Studies have detailed the synthesis and evaluation of various derivatives for their potential anticonvulsant properties, using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. This research demonstrates the compound's relevance in the development of new treatments for epilepsy and related disorders, focusing on the biological activity rather than the dosage or side effects (Rybka et al., 2017).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the spatial orientation of substituents and the stereogenicity of carbons .
Cellular Effects
Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain, suggesting potential cellular impacts .
Molecular Mechanism
It is known that the pyrrolidine ring can influence the biological activity of compounds due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Properties
IUPAC Name |
1-ethyl-4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZBGOVMFQLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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